4-Phenoxyphenyl 2-(naphthalen-2-yloxy)acetate
Description
Properties
IUPAC Name |
(4-phenoxyphenyl) 2-naphthalen-2-yloxyacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18O4/c25-24(17-26-23-11-10-18-6-4-5-7-19(18)16-23)28-22-14-12-21(13-15-22)27-20-8-2-1-3-9-20/h1-16H,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSIIBONSRFQCDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)OC(=O)COC3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenoxyphenyl 2-(naphthalen-2-yloxy)acetate typically involves the esterification of 4-phenoxyphenol with 2-(naphthalen-2-yloxy)acetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-Phenoxyphenyl 2-(naphthalen-2-yloxy)acetate can undergo various chemical reactions, including:
Oxidation: The phenoxy and naphthalen-2-yloxy groups can be oxidized under strong oxidative conditions.
Reduction: The ester linkage can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Phenoxyphenyl and naphthalen-2-yloxy carboxylic acids.
Reduction: 4-Phenoxyphenyl 2-(naphthalen-2-yloxy)ethanol.
Substitution: Halogenated derivatives of the aromatic rings.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Research
The compound has garnered attention in pharmaceutical research due to its potential as a therapeutic agent. It is being investigated for its interactions with biological targets, particularly enzymes involved in inflammatory pathways and cellular signaling mechanisms. Preliminary studies suggest that 4-Phenoxyphenyl 2-(naphthalen-2-yloxy)acetate may exhibit binding affinity towards these targets, indicating its potential role in drug development for conditions such as obesity, dyslipidemia, and type 2 diabetes mellitus .
Dual Modulators
Recent findings highlight the compound's utility as a dual modulator of acetyl-CoA carboxylases (ACCs) and peroxisome proliferator-activated receptors (PPARs). These targets are crucial in metabolic syndrome-related diseases. The structure-activity relationship studies have led to the identification of derivatives that show promising ACC-inhibitory and PPAR-activating activities, positioning them as candidates for therapeutic lipid control .
Organic Synthesis
Building Block in Synthesis
this compound serves as an important building block in organic synthesis. Its ability to undergo nucleophilic substitutions and esterification reactions makes it a valuable intermediate for creating more complex organic molecules. The acetate group facilitates hydrolysis reactions, allowing for the release of acetic acid and phenolic compounds, which can be further utilized in synthetic pathways.
Biological Interaction Studies
Binding Affinity Studies
Research into the binding properties of this compound has shown that it may interact with various biological receptors and enzymes. Techniques such as molecular docking and binding assays are being employed to elucidate these interactions comprehensively. Understanding these binding profiles is essential for assessing the compound's therapeutic potential.
Comparative Analysis with Related Compounds
The following table summarizes structural comparisons between this compound and similar compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| This compound | Biphenyl | Contains both phenoxy and naphthalene groups |
| Biphenyl-4-yl (naphthalen-2-yloxy)acetate | Biphenyl | Lacks additional phenoxy group |
| 4-Methyl-2-oxo-2H-chromen-7-yl 2-(naphthalen-2-yloxy)acetate | Coumarin derivative | Incorporates a coumarin structure |
| Phenoxyacetic Acid Derivatives | Varies | Different alkyl substitutions on the phenoxy group |
This comparison illustrates the unique structural elements of this compound that may enhance its biological activity compared to related compounds.
Mechanism of Action
The mechanism of action of 4-Phenoxyphenyl 2-(naphthalen-2-yloxy)acetate is not fully understood. it is believed to interact with specific molecular targets through its aromatic rings and ester linkage. These interactions may involve binding to enzymes or receptors, leading to modulation of biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-phenoxyphenyl 2-(naphthalen-2-yloxy)acetate with structurally related esters, focusing on synthesis methods, reaction conditions, and applications:
Key Structural and Functional Differences:
Substituent Effects: Naphthyloxy vs. Phenoxyphenyl: The naphthalene ring in ethyl 2-(naphthalen-2-yloxy)acetate enhances lipophilicity and UV absorbance compared to the phenoxyphenyl group, which may improve membrane permeability in biological systems . Electron-Withdrawing Groups: Chlorophenoxy derivatives (e.g., ethyl 2-(4-chlorophenoxy)acetoacetate) exhibit higher reactivity in electrophilic substitutions due to the electron-withdrawing Cl atom .
Synthesis Efficiency: Ultrasonic PTC methods (e.g., for ethyl 2-(naphthalen-2-yloxy)acetate) achieve >90% conversion in 2–4 hours, whereas thermal coupling reactions (e.g., for ethyl 2-(4-phenoxyphenyl)acetate) require longer durations (6–12 hours) . The activation energy for ethyl 2-(naphthalen-2-yloxy)acetate (9.99 kcal/mol) is lower than typical thermal reactions (15–20 kcal/mol), indicating ultrasonic energy reduces kinetic barriers .
Catalyst Performance: Quaternary ammonium salts (e.g., TBAB) outperform phosphonium salts (e.g., TBPB) in PTC systems due to better phase-transfer efficiency . Copper catalysts (e.g., Cu(OAc)₂) are critical for cross-coupling reactions in phenoxyphenyl derivatives but require strict anhydrous conditions .
Solvent Dependence :
- Chlorobenzene (ε = 5.6) maximizes reaction rates in ultrasonic PTC by balancing polarity and dielectric constant, whereas polar aprotic solvents (e.g., DMF) degrade under sonication .
Biological Activity: Naphthyloxy derivatives show broad-spectrum antimicrobial activity, while phenoxyphenyl analogs are explored for anticancer and anti-inflammatory applications .
Biological Activity
4-Phenoxyphenyl 2-(naphthalen-2-yloxy)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.
Chemical Structure and Properties
This compound features a unique structural arrangement that may enhance its biological properties. The presence of phenoxy and naphthalene moieties suggests potential interactions with various biological targets.
The compound is believed to exert its effects through several mechanisms, including:
- Inhibition of Enzymatic Activity : Similar compounds have shown inhibition against enzymes like squalene synthase, which is crucial in cholesterol biosynthesis. This inhibition could potentially affect cellular proliferation in certain pathogens .
- Impact on Cell Signaling Pathways : The structural characteristics may allow it to interfere with key signaling pathways in cells, influencing processes such as apoptosis and inflammation.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have demonstrated effectiveness against Toxoplasma gondii and Trypanosoma cruzi, with effective concentrations (EC50 values) reported in the low micromolar range (1.6 µM for T. gondii) .
Data Table: Biological Activity Summary
| Activity | Target Organism | EC50 (µM) | Reference |
|---|---|---|---|
| Squalene Synthase Inhibition | Toxoplasma gondii | 1.6 | |
| Squalene Synthase Inhibition | Trypanosoma cruzi | 5.4 | |
| Cytotoxicity | Various Cell Lines | >30 |
Study 1: Inhibition of Squalene Synthase
In a study focused on the synthesis and evaluation of fluorinated analogs of known squalene synthase inhibitors, researchers found that compounds similar to this compound exhibited potent inhibitory effects against T. gondii and T. cruzi. The study highlighted the importance of structural modifications in enhancing biological activity and reducing cytotoxicity .
Study 2: Anti-inflammatory Properties
Another investigation assessed the anti-inflammatory potential of phenoxy-substituted compounds, revealing that certain derivatives could inhibit cyclooxygenase-2 (COX-2), a key enzyme in inflammatory pathways. The introduction of phenoxy groups significantly improved both in vitro and in vivo activities, suggesting that similar modifications might enhance the therapeutic profile of this compound .
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 4-Phenoxyphenyl 2-(naphthalen-2-yloxy)acetate?
- Methodology : The compound can be synthesized via esterification or nucleophilic substitution. For example, analogous syntheses involve refluxing phenolic precursors with acetic acid derivatives in methanol under acidic catalysis (e.g., H₂SO₄), followed by purification via recrystallization . Optimization of reaction time, temperature, and stoichiometry is critical for yield improvement. Thin-layer chromatography (TLC) is recommended to monitor reaction progress .
Q. How can the purity and structural integrity of this compound be validated?
- Methodology : Use a combination of analytical techniques:
- NMR spectroscopy : Confirm proton environments and ester linkages.
- HPLC or GC-MS : Assess purity (>95% recommended for biological studies).
- Melting point analysis : Compare with literature values to detect impurities.
- FT-IR spectroscopy : Verify functional groups (e.g., ester C=O stretch at ~1740 cm⁻¹) .
Q. What safety protocols are essential for handling this compound?
- Methodology :
- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods to prevent inhalation of vapors.
- Waste disposal : Segregate chemical waste and collaborate with certified disposal agencies .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry?
- Methodology : Employ single-crystal X-ray diffraction (SCXRD) with SHELXL for refinement. ORTEP-3 can generate thermal ellipsoid plots to visualize atomic displacement . For macromolecular complexes, high-resolution data (≤1.0 Å) and twinning correction may be required .
Q. What strategies can address contradictions in reported biological activities of structural analogs?
- Methodology :
- Comparative SAR studies : Evaluate substituent effects (e.g., fluoro vs. chloro on the phenyl ring) using in vitro assays (e.g., enzyme inhibition) .
- Meta-analysis : Reconcile discrepancies by standardizing test models (e.g., maximal electroshock vs. pentylenetetrazole-induced seizures) .
- Computational docking : Predict binding affinities to targets like GABA receptors using molecular modeling software .
Q. How do electronic properties (e.g., lipophilicity) influence the compound’s pharmacokinetics?
- Methodology :
- LogP determination : Use shake-flask or HPLC methods to measure partition coefficients.
- In silico modeling : Tools like Molinspiration or SwissADME predict bioavailability and blood-brain barrier penetration .
- In vivo PK studies : Monitor plasma concentration-time profiles in rodent models to correlate lipophilicity with absorption rates .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodology :
- Catalytic asymmetric synthesis : Chiral catalysts (e.g., BINOL-derived phosphoric acids) can enhance stereoselectivity.
- Chromatographic resolution : Use chiral HPLC columns (e.g., Chiralpak IA) for large-scale enantiomer separation .
Data Contradiction Analysis
Q. How to interpret conflicting results in anticonvulsant activity between in vitro and in vivo studies?
- Methodology :
- Dose-response reevaluation : Ensure in vivo doses align with in vitro IC₅₀ values.
- Metabolite profiling : LC-MS can identify active/inactive metabolites that explain efficacy gaps .
- Species-specific differences : Cross-validate results in multiple animal models (e.g., zebrafish, mice) .
Q. Why do different synthetic routes yield varying thermal stability profiles?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
